REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:13])=[C:9]([CH:12]=1)[C:10]#[N:11])([CH3:4])([CH3:3])[CH3:2].[Na].[CH3:15]I>C(O)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:13][CH3:15])=[C:9]([CH:12]=1)[C:10]#[N:11])([CH3:4])([CH3:2])[CH3:3] |^1:13|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C#N)C1)O
|
Name
|
|
Quantity
|
7.43 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with water (500 ml.)
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer further extracted twice with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residual oil was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C#N)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |